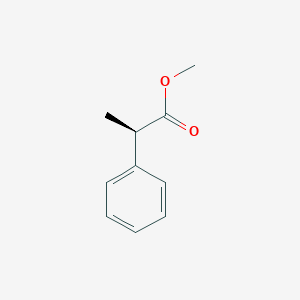

(R)-Methyl 2-phenylpropanoate

概要

説明

®-Methyl 2-phenylpropanoate is an organic compound with the molecular formula C10H12O2. It is a chiral ester, specifically the ®-enantiomer of methyl 2-phenylpropanoate. This compound is known for its pleasant aroma and is often used in the fragrance industry. It is also a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals.

作用機序

Mode of Action

It’s known that similar compounds can undergo asymmetric reactions with chiral aluminium alkoxides . This reaction results in the formation of optically active esters

Biochemical Pathways

®-Methyl 2-phenylpropanoate may be involved in the phenylpropanoid pathway, a metabolic route frequently investigated among secondary metabolites . This pathway is responsible for the biosynthesis of a wide array of secondary metabolites based on the intermediates of the shikimate pathway . The resulting metabolites play crucial roles in plant growth, structural support, and response to environmental stimuli .

Pharmacokinetics

The molecular weight of the compound is 1922542 , which may influence its absorption and distribution in the body

Result of Action

Similar compounds are known to influence various biochemical reactions, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-Methyl 2-phenylpropanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with targets . Additionally, the phenylpropanoid pathway, which the compound may be involved in, is known to be influenced by environmental stimuli such as light variation and mineral shortage .

準備方法

Synthetic Routes and Reaction Conditions

®-Methyl 2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the asymmetric reduction of methyl 2-phenylacrylate using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, ®-Methyl 2-phenylpropanoate is often produced via the esterification of ®-2-phenylpropanoic acid. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction. This ensures a high yield and purity of the final product.

化学反応の分析

Types of Reactions

®-Methyl 2-phenylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to ®-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.

Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Hydrolysis: ®-2-phenylpropanoic acid and methanol.

Reduction: ®-2-phenylpropanol.

Oxidation: ®-2-phenylpropanoic acid.

科学的研究の応用

®-Methyl 2-phenylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various chiral compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

Industry: The compound is used in the fragrance industry due to its pleasant aroma.

類似化合物との比較

®-Methyl 2-phenylpropanoate can be compared with other similar compounds such as:

(S)-Methyl 2-phenylpropanoate: The (S)-enantiomer of the same ester, which may have different biological activities and properties.

Methyl 2-phenylpropanoate: The racemic mixture of the ester, which lacks the enantioselectivity of the ®-enantiomer.

Ethyl 2-phenylpropanoate: An ester with a similar structure but different alkyl group, which may have different physical and chemical properties.

The uniqueness of ®-Methyl 2-phenylpropanoate lies in its chiral purity and specific enantiomeric form, which can impart distinct properties and activities compared to its racemic or (S)-enantiomer counterparts.

生物活性

(R)-Methyl 2-phenylpropanoate, also known as (R)-MPP, is an important compound in organic chemistry and pharmacology, primarily due to its chiral properties and biological activities. This article explores its biological activity, including its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14O2

- CAS Number : 826-55-1

- Log P (Octanol-Water Partition Coefficient) : Approximately 1.84 to 2.49, indicating moderate lipophilicity, which suggests potential for membrane permeability .

Enzymatic Hydrolysis

Studies have demonstrated that (R)-MPP can be hydrolyzed by specific enzymes. For example, the hydrolysis of (R)-MPP has been evaluated using lipases, showing varying specific activities based on enzyme concentration and substrate concentration. The S enantiomer of MPP was completely hydrolyzed at lower concentrations, indicating a preference in enzymatic activity towards one enantiomer over the other .

Case Studies and Research Findings

-

Chiral Specificity in Hydrolysis :

- A study showed that both enantiomers of MPP were subjected to hydrolysis under controlled conditions. The reaction was monitored spectrophotometrically, revealing distinct rates of hydrolysis for each enantiomer. The results indicated that the (R)-enantiomer exhibited different kinetic properties compared to the (S)-enantiomer, suggesting potential applications in asymmetric synthesis .

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations indicate that (R)-MPP is a permeant across the blood-brain barrier (BBB), which is crucial for its potential therapeutic applications in central nervous system disorders . Its low permeability as a P-glycoprotein substrate further enhances its profile as a candidate for drug development.

-

Therapeutic Potential :

- Given its structural characteristics and biological activity, (R)-MPP may hold promise in developing new antihistamines or anti-allergic medications. Further research into its pharmacodynamics and pharmacokinetics could elucidate its role in therapeutic settings.

Comparative Biological Activity Table

| Compound | Activity Type | Selectivity | Key Findings |

|---|---|---|---|

| This compound | Antihistamine | High | Potential for selective H1 receptor interaction |

| 2-Methyl-2′-phenylpropionic acid | Antihistamine | High | Exhibits significant antihistamine activity |

| Lipase Enzymes | Hydrolysis | Variable | Different hydrolysis rates for R and S enantiomers |

特性

IUPAC Name |

methyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZJSNSZOCH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34083-55-1 | |

| Record name | Methyl 2-phenylpropionate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034083551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-PHENYLPROPIONATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52BLN3X8LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。